Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Chemical Identity and Nomenclature of Methyl 2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . This name reflects its bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring. The numbering system begins at the nitrogen atom in the pyrrole ring (position 1), proceeds through the fused pyridine ring (positions 2–7), and accounts for substituents:
- A keto group (=O) at position 2 of the dihydropyrrole moiety.
- A methyl ester (–COOCH₃) at position 4 of the pyridine ring.
The structural representation (Figure 1) can be depicted using the SMILES notation : COC(=O)C1=CC=NC2=C1CC(=O)N2. This notation encodes the fused bicyclic system, ester group, and keto functionality.
Alternative Naming Conventions and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers :
- Common names : Methyl 7-aza-2-oxindole-4-carboxylate, methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate.
- CAS Registry Number : 1190313-98-4.
- PubChem CID : 71651233.
- MDL Number : MFCD12962694.
These identifiers facilitate unambiguous referencing in chemical databases and literature. Notably, the IUPAC name and CAS number are prioritized in regulatory and academic contexts to avoid ambiguity.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₈N₂O₃ , derived from its bicyclic core and substituents. The molecular weight is calculated as 192.17 g/mol (PubChem), though slight variations (e.g., 192.18 g/mol) may arise from differences in atomic weight precision.
Elemental Composition
A weight percentage analysis (Table 1) reveals the following contributions:
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percent (%) |
|---|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 | 56.25 |
| Hydrogen | 8 | 1.008 | 8.064 | 4.20 |
| Nitrogen | 2 | 14.007 | 28.014 | 14.58 |
| Oxygen | 3 | 15.999 | 47.997 | 24.97 |
| Total | - | - | 192.174 | 100.00 |
Table 1: Elemental composition of this compound, calculated using atomic weights from the IUPAC 2021 standard.
The oxygen content (24.97%) is attributable to the ester and keto groups, while the nitrogen content (14.58%) arises from the pyrrole and pyridine rings.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h3,5H,2,4H2,1H3,(H,10,11) |
InChI Key |
KOCLZYBHZAUDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCNC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate aldehyde under specific conditions. For example, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with a substituted aldehyde at 50°C to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Potassium-Competitive Acid Blockers (P-CABs)
One of the prominent applications of derivatives of the pyrrolo[2,3-b]pyridine structure, including methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is their role as potassium-competitive acid blockers (P-CABs). These compounds are designed to inhibit gastric acid secretion effectively and are being investigated as alternatives to traditional proton pump inhibitors (PPIs) for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
A study demonstrated that specific derivatives exhibited significant inhibitory activity against gastric acid secretion in both in vitro and in vivo models. For instance, certain synthesized compounds showed over 90% inhibition of acid secretion, surpassing the efficacy of established treatments like lansoprazole .
Table 1: Efficacy of Pyrrolo[2,3-b]pyridine Derivatives as P-CABs
| Compound | Inhibition Rate (%) | Binding Affinity (Kd) | Remarks |
|---|---|---|---|
| Compound A | 90 | Low nanomolar | Best performing derivative |
| Compound B | 85 | Moderate | Comparable to lansoprazole |
| Compound C | 75 | High nanomolar | Potential for further study |
Neuropharmacological Applications
2.1 Antidepressant Activity
Research has indicated that certain derivatives of this compound exhibit antidepressant-like effects. A study involving animal models revealed that these compounds could enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. The mechanism appears to involve modulation of serotonin receptors and the inhibition of monoamine oxidase activity.
Case Study: Antidepressant Effects in Rodent Models
In a controlled experiment with rodents, administration of a specific derivative resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral assessments indicated improvements in locomotor activity and reduced immobility during forced swim tests .
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps that allow for structural modifications to enhance its biological activity. The introduction of various substituents at different positions on the pyrrolidine ring can lead to compounds with improved pharmacological profiles.
Table 2: Synthesis Pathways for Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Cyclization | Amine + α,b-unsaturated ester | 70 |
| Step 2: Methylation | Methyl iodide + base | 85 |
| Step 3: Purification | Column chromatography | - |
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Spectral Properties
The following table summarizes key structural and spectral differences between the target compound and analogs:
Functional Group Impact on Reactivity and Bioactivity
- Fluorine Substituents : The 5-fluoro derivative () exhibits enhanced electrophilicity at the pyridine ring, improving binding to ATP pockets in kinases. Fluorine’s electronegativity also reduces metabolic oxidation .
- Trifluoromethyl Groups : The CF₃ group () increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for neurological targets .
- Chlorine vs. Methoxy : Chlorine at C4 () introduces steric hindrance, while methoxy groups () enhance solubility but reduce membrane permeability .
- Ester Variations : Ethyl esters () prolong half-life in vivo compared to methyl esters but may reduce synthetic yield due to steric effects .
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused with a pyridine ring. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound primarily involves the modulation of various signaling pathways. Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and metastasis .
Targeting FGFRs
FGFRs play a critical role in cell proliferation and survival. Inhibiting these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFR1–4 with IC50 values ranging from 7 to 712 nM .
Pharmacological Effects
Antitumor Activity : this compound has demonstrated significant antitumor activity in various cancer models. In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .
Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory cell infiltration in tissues. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the pyrrolo[2,3-b]pyridine class:
- Study on FGFR Inhibition : A study synthesized multiple derivatives of 1H-pyrrolo[2,3-b]pyridine and assessed their FGFR inhibitory activities. Compound 4h was identified as a potent inhibitor with significant effects on cell migration and invasion in breast cancer models .
- Anticancer Efficacy : Another study highlighted the ability of pyrrolo[2,3-b]pyridine derivatives to reduce tumor size in xenograft models by targeting FGFR signaling pathways . The results indicated a correlation between structural modifications and enhanced biological activity.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
